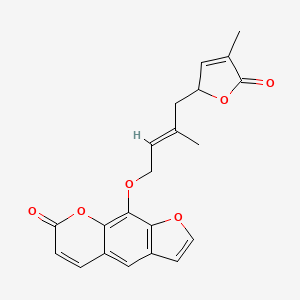

Clausenacoumarine

Description

Structure

3D Structure

Properties

CAS No. |

87838-97-9 |

|---|---|

Molecular Formula |

C21H18O6 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

9-[(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C21H18O6/c1-12(9-16-10-13(2)21(23)26-16)5-7-25-20-18-15(6-8-24-18)11-14-3-4-17(22)27-19(14)20/h3-6,8,10-11,16H,7,9H2,1-2H3/b12-5+ |

InChI Key |

XVVBVBKVMMNZHB-LFYBBSHMSA-N |

SMILES |

CC1=CC(OC1=O)CC(=CCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |

Isomeric SMILES |

CC1=CC(OC1=O)C/C(=C/COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)/C |

Canonical SMILES |

CC1=CC(OC1=O)CC(=CCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |

Synonyms |

clausenacoumarine dehydroindicolactone |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Comprehensive Structural Elucidation of Clausenacoumarine

Strategic Botanical Source Identification and Phytochemical Profiling for Clausenacoumarine Acquisition

Definitive Botanical Origin and Global Distribution of this compound-Producing Species

This compound is a bioactive coumarin (B35378) derivative that has been isolated from plants of the Clausena genus, which belongs to the Rutaceae family. The primary and most cited botanical source of this compound is Clausena lansium (Lour.) Skeels, commonly known as wampee or wampi. scribd.com This species is native to Southern China and is also found in northern Thailand. clemson.edujapsonline.com

The global distribution of Clausena species extends throughout Southeast Asia. In Assam, India, three species of Clausena have been reported: C. lansium, C. excavata, and C. heptaphylla. researchgate.net These species are found in specific forest areas, indicating a somewhat restricted natural habitat. researchgate.net The genus is recognized for its importance in traditional healthcare practices in the region. researchgate.net While Clausena lansium is the most well-documented source of this compound, another species, Clausena harmandiana, found in Southeast Asia, is also mentioned as a primary natural source.

The fruit of Clausena lansium is consumed, and various parts of the plant, including the leaves, seeds, and roots, are utilized in traditional medicine to address a range of ailments. japsonline.com The leaves, in particular, have been identified as a source of this compound. scribd.comnajah.edu

Chemotaxonomic Significance and Diversity of this compound within Rutaceae

The family Rutaceae is known for producing a wide array of secondary metabolites, including coumarins and alkaloids. The presence of specific compounds can be of chemotaxonomic significance, helping to clarify relationships between different species and genera.

Within the Rutaceae family, the distribution of flavonoids shows that as morphological specialization advances, the complexity of these compounds increases. For instance, in the subfamily Aurantioideae, to which Clausena belongs, there is a tendency for flavone (B191248) O-glycosides to replace flavonol O-glycosides as the genera become more specialized. researchgate.net

Clausena species are rich in various bioactive compounds. Besides this compound, other coumarins like imperatorin (B1671801) and phellopterin, as well as carbazole (B46965) alkaloids and amides, have been isolated from Clausena lansium. najah.edujapsonline.com The presence of such a diverse range of compounds highlights the chemotaxonomic profile of this genus within the Rutaceae. The unique structure of this compound, a coumarin derivative, and its co-occurrence with other classes of compounds within Clausena species contribute to the chemotaxonomic understanding of this genus.

Optimized Extraction and Preparative Purification Techniques for this compound

Contemporary Solvent Systems and Methodologies for Efficient this compound Extraction

The extraction of this compound from its botanical sources typically involves the use of organic solvents. The selection of the solvent system is crucial for maximizing the yield of the target compound while minimizing the co-extraction of undesirable substances.

A common method for extracting this compound from the leaves of Clausena harmandiana involves maceration in 95% ethanol (B145695). The process includes shade-drying and grinding the fresh leaves into a fine powder, followed by soaking in ethanol at a 1:10 weight-to-volume ratio for 72 hours at room temperature. The resulting extract is then filtered and concentrated under reduced pressure.

For the peel of Clausena lansium, a mixture of ethanol and distilled water has been utilized. japsonline.combibliomed.org One protocol describes macerating the powdered peel with 70% ethanol and distilled water for 72 hours. japsonline.com Another method for the peel involves a 24-hour rotary shaker extraction with 50% ethanol at 30°C. clemson.edu The crude extract is obtained after filtration and evaporation of the solvent. clemson.edubibliomed.org

The choice of solvent polarity plays a significant role in the extraction efficiency of different compounds. For instance, in a study on Clausena lansium peel, sequential partitioning of a crude extract with solvents of increasing polarity (hexane, ethyl acetate (B1210297), butanol, and water) was performed. clemson.edu This fractionation allows for the separation of compounds based on their solubility, with ethyl acetate being effective for extracting medium polar flavonoids and glycosides. clemson.edu

Advanced Chromatographic Separations for this compound Purity (e.g., HPLC, LC-MS, Flash Chromatography, SPE)

Following the initial extraction, a series of chromatographic techniques are employed to isolate and purify this compound from the complex crude extract. These methods are essential for obtaining a compound of high purity suitable for structural elucidation and bioactivity studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. rajithperera.com It utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase, separating compounds based on their interactions with the stationary and mobile phases. rajithperera.com HPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry, for comprehensive analysis. rajithperera.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This hyphenated technique is invaluable for identifying and quantifying compounds in complex mixtures by separating them chromatographically and then determining their mass-to-charge ratio. rajithperera.com LC-MS is particularly useful for the analysis of natural product extracts due to its high sensitivity and specificity. rsc.org For reliable quantitative measurements, it is crucial to use high-purity, LC-MS grade solvents to minimize background noise and potential interference. chromatographyonline.com Proper sample preparation, including filtration, is also critical to prevent clogging of the HPLC column and ensure high-quality data. sigmaaldrich.comnih.gov

Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to speed up the separation process. It is often used as an initial purification step to separate the crude extract into simpler fractions before further purification by HPLC.

Solid-Phase Extraction (SPE) is another valuable tool for sample cleanup and fractionation. In SPE, the sample is passed through a solid sorbent that retains the analytes of interest, which can then be eluted with a suitable solvent. This technique is effective for removing interfering substances from the crude extract and concentrating the target compounds.

The combination of these advanced chromatographic techniques allows for the efficient isolation of pure this compound from the crude plant extract, a critical step for its subsequent structural analysis.

Rigorous Structural Elucidation of this compound Utilizing Spectroscopic and Diffraction Methods

The definitive determination of the chemical structure of an isolated natural product like this compound relies on a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides information about the chemical environment and number of different types of hydrogen and carbon atoms in the molecule. openaccessjournals.comflashcards.world 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons, between protons and carbons, and across multiple bonds, respectively. This allows for the piecing together of the molecular skeleton.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source (HR-ESI-MS), provides a highly accurate mass measurement, which is used to deduce the molecular formula of the compound. acgpubs.org The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the molecule.

Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups within the molecule. openaccessjournals.com The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds, such as C=O (carbonyl), C-O (ether or alcohol), and C=C (alkene) bonds, which are expected components of a coumarin structure. flashcards.world

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems, which are characteristic of the coumarin scaffold. flashcards.world The wavelength of maximum absorption (λmax) can help to confirm the presence of the benzopyrone core structure common to all coumarins.

While not explicitly detailed in the provided search results for this compound itself, X-ray crystallography is a powerful diffraction method that could provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline sample.

Based on a comprehensive search of available scientific literature, it is not possible to generate the article on "this compound" according to the specified outline. The detailed experimental data required for the sections on comprehensive spectroscopic analysis, chiroptical methods, and X-ray crystallography are not present in the accessible public domain.

While the compound "this compound," also known as dehydroindicolactone (CAS No. 87838-97-9), is documented as being isolated from Clausena lansium and has been noted for its hypoglycemic properties, the in-depth structural elucidation data necessary to populate the requested sections of the article could not be located. thegoodscentscompany.comchemfaces.com

Specifically:

Comprehensive Spectroscopic Analysis (NMR, MS, IR, UV-Vis): No publications were found that provide specific, detailed data such as ¹H and ¹³C NMR peak assignments, mass spectrometry fragmentation patterns, or precise IR and UV-Vis absorption maxima for this compound. One source explicitly states that "Current studies on this compound lack detailed spectral data."

Application of Chiroptical Methods (ECD, ORD): The literature search yielded no studies employing Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) for the stereochemical assignment of this compound.

X-ray Crystallography: No records of single-crystal X-ray diffraction analysis for the absolute structure confirmation of this compound or its derivatives were found.

Due to the absence of this specific scientific information, creating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible.

Elucidation of Biosynthetic Pathways and Regulatory Mechanisms of Clausenacoumarine

Precursor Identification and Elucidating Incorporation Studies in Clausenacoumarine Biosynthesis

The biosynthesis of all coumarins originates from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. researchgate.netsemanticscholar.org This initial precursor is converted through a series of core reactions into p-coumaric acid, a central intermediate. semanticscholar.org

The initial steps are:

Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce trans-cinnamic acid. researchgate.net

Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, then hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid. semanticscholar.org

From here, the pathway proceeds toward the coumarin (B35378) skeleton. A critical step is the ortho-hydroxylation of p-coumaric acid (at the C2 position), which is necessary for the subsequent formation of the lactone ring that defines the coumarin structure. researchgate.netthieme-connect.com

The complex side chain of this compound is evidently terpenoid in nature. Therefore, its precursors are derived from the isoprenoid biosynthetic pathway (either the mevalonate (B85504) pathway in the cytosol or the MEP/DOXP pathway in plastids), which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.org

While specific isotopic labeling and incorporation studies for this compound have not been reported, extensive research on related furanocoumarins in the Rutaceae and Apiaceae families firmly establishes the roles of these precursors. semanticscholar.orgfrontiersin.org

Table 1: Primary Precursors in the Proposed Biosynthesis of this compound

| Precursor Molecule | Originating Pathway | Role in this compound Structure |

|---|---|---|

| L-Phenylalanine | Shikimate Pathway | Ultimate source of the C6-C3 phenylpropanoid unit forming the benzopyrone core. |

| p-Coumaric Acid | Phenylpropanoid Pathway | Key intermediate leading to the umbelliferone (B1683723) backbone. |

| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid Pathway | Provides the C5 unit for the initial prenylation step to form the furan (B31954) ring. |

| Isopentenyl Pyrophosphate (IPP) / DMAPP | Isoprenoid Pathway | Likely building blocks for the complex C10 side chain. |

Enzymatic Catalysis and Mechanistic Investigations in this compound Formation

The formation of the final this compound structure from its primary precursors requires a multistep enzymatic cascade. The process can be divided into the formation of the furanocoumarin core and the subsequent attachment of the side chain.

Formation of the Furanocoumarin Core (Psoralen): The core of this compound is a derivative of psoralen (B192213), a linear furanocoumarin. Its biosynthesis begins with the common coumarin intermediate, umbelliferone (7-hydroxycoumarin).

Umbelliferone Formation: Following the ortho-hydroxylation of a p-coumaric acid derivative, a trans-to-cis isomerization of the side chain occurs, which allows for spontaneous lactonization (ring closure) to form umbelliferone. The key enzyme for the ortho-hydroxylation is a P450 enzyme known as p-coumaroyl CoA 2'-hydroxylase (C2'H). researchgate.netencyclopedia.pub

Prenylation: The first committed step in furanocoumarin biosynthesis is the attachment of a C5 prenyl group from DMAPP to the umbelliferone scaffold. This reaction is catalyzed by a prenyltransferase (PT) . For linear furanocoumarins like psoralen, the prenylation occurs at the C6 position, a reaction catalyzed by umbelliferone 6-prenyltransferase (U6PT) . semanticscholar.orgnih.govimicams.ac.cn The product of this reaction is (+)-marmesin.

Furan Ring Formation: The five-membered furan ring is then formed by the action of a cytochrome P450 monooxygenase, (+)-marmesin synthase , which catalyzes the oxidative cyclization of the prenyl side chain to yield psoralen. imicams.ac.cn

Hydroxylation: The this compound structure has its side chain attached via an ether linkage, suggesting the presence of a hydroxyl group on the psoralen core. This is likely formed by another P450 enzyme, such as a psoralen 5-hydroxylase , which would produce bergaptol (B1666848) (5-hydroxypsoralen).

Side Chain Synthesis and Attachment: The most complex and unique feature of this compound is its side chain. The precise enzymatic steps for its formation are unknown. However, based on its structure, it is likely assembled separately from terpenoid precursors and then attached to the furanocoumarin core. The final step would involve an O-transferase enzyme catalyzing the formation of an ether bond between the completed side chain and the hydroxyl group of the furanocoumarin core (e.g., bergaptol).

Table 2: Proposed Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme (Proposed) | Catalytic Function |

|---|---|---|

| Ammonia-Lyase | Phenylalanine Ammonia-Lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid. |

| Cytochrome P450 Monooxygenase | Cinnamate 4-hydroxylase (C4H) | Forms p-coumaric acid from cinnamic acid. |

| Cytochrome P450 Monooxygenase | p-Coumaroyl CoA 2'-hydroxylase (C2'H) | Catalyzes the key ortho-hydroxylation step leading to the coumarin ring. |

| Prenyltransferase | Umbelliferone 6-Prenyltransferase (U6PT) | Attaches a DMAPP unit to C6 of umbelliferone to form marmesin. |

| Cytochrome P450 Monooxygenase | Marmesin Synthase | Catalyzes furan ring formation to produce psoralen. |

| Cytochrome P450 Monooxygenase | Psoralen 5-Hydroxylase | Hydroxylates the psoralen core to create an attachment point for the side chain. |

| O-Transferase | Unknown | Attaches the complex terpenoid-derived side chain to the furanocoumarin core. |

Genetic and Molecular Regulation of this compound Biosynthesis in Host Organisms

The biosynthesis of complex secondary metabolites like this compound is tightly regulated at the genetic level to ensure production occurs at the correct time, in the appropriate tissue, and in response to specific stimuli. This regulation is primarily managed through the controlled transcription of the biosynthetic genes. encyclopedia.pub

While the specific genes and regulatory networks for this compound in C. lansium remain to be fully elucidated, research on other coumarin-producing plants provides a clear framework. The genes encoding the enzymes of the phenylpropanoid and coumarin pathways (e.g., PAL, C4H, C2'H, PTs) are known to be regulated by families of transcription factors, most notably MYB, bHLH, and WRKY proteins. encyclopedia.pub These transcription factors bind to specific recognition sites in the promoter regions of the biosynthetic genes, activating or repressing their expression in a coordinated manner.

For instance, the expression of prenyltransferase genes is often a critical control point that determines the type and quantity of complex coumarins produced. imicams.ac.cn Research has identified coumarin-specific prenyltransferases in Clausena lansium, indicating the importance of this enzymatic step and its underlying genetic control in this species. scielo.br The expression of these regulatory and biosynthetic genes is itself controlled by upstream signaling pathways that interpret developmental and environmental cues.

Environmental and Developmental Influences on this compound Production

The production and accumulation of coumarins, particularly complex furanocoumarins, are strongly influenced by both the plant's developmental stage and external environmental factors. These compounds often function as phytoalexins, which are antimicrobial and anti-feedant compounds synthesized in response to attack or stress. thieme-connect.comencyclopedia.pub

Biotic and Abiotic Elicitors: Studies in various plant families, including Rutaceae and Apiaceae, have shown that coumarin biosynthesis is significantly upregulated by a range of stressors. encyclopedia.pubnih.gov

Biotic Stress: Infection by pathogens (fungi, bacteria) or attack by herbivores can trigger the jasmonate signaling pathway, leading to the activation of transcription factors (e.g., MYC2) and subsequent induction of coumarin biosynthetic genes. encyclopedia.pub

Abiotic Stress: Environmental factors such as UV radiation, changes in light intensity, nutrient deficiency, and drought are potent inducers of the coumarin pathway. encyclopedia.pubnih.gov For example, UV light is a well-known elicitor for furanocoumarin production, and experiments on Ammi majus cell cultures have shown that fungal elicitors rapidly induce prenyltransferase activities. imicams.ac.cn

Developmental Regulation: The accumulation of this compound may also vary with the age and type of plant tissue. It was first isolated from the leaves of Clausena lansium. researchgate.net Studies on this plant have shown that the concentration of other phenolic and flavonoid compounds changes significantly between leaf buds, young leaves, mature leaves, and old leaves, suggesting that the biosynthetic machinery is under strict developmental control. nih.gov

Table 3: Factors Influencing Coumarin Production

| Factor Category | Specific Factor | Effect on Coumarin Biosynthesis |

|---|---|---|

| Biotic | Pathogen Infection | Induction of phytoalexin response, leading to increased synthesis. encyclopedia.pub |

| Herbivory | Activation of defense pathways and accumulation of anti-feedant coumarins. encyclopedia.pub | |

| Abiotic | UV Radiation | Strong induction of furanocoumarin-specific pathway genes. imicams.ac.cn |

| Nutrient Availability | Nutrient deficiency can act as a stressor, often increasing secondary metabolite production. encyclopedia.pub | |

| Light Conditions | Changes in light intensity and photoperiod can alter coumarin content. nih.gov | |

| Developmental | Tissue Type | Accumulation is often tissue-specific (e.g., leaves, roots). researchgate.netresearchgate.net |

Synthetic Chemistry and Analog Design Strategies for Clausenacoumarine

Total Synthesis Approaches to Clausenacoumarine

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. epfl.ch This endeavor serves as a definitive proof of its structure and provides a platform for developing new synthetic methodologies. stanford.edu While specific total synthesis routes for this compound are not extensively documented in publicly accessible literature, the general strategies for constructing similar coumarin-containing natural products offer a blueprint for its potential synthesis.

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. deanfrancispress.com It involves deconstructing the target molecule through a series of logical steps into simpler, readily available starting materials. journalspress.com This "backward" thinking process helps to identify key strategic bonds and intermediates. deanfrancispress.com

For a molecule like this compound, a plausible retrosynthetic analysis would begin by disconnecting the core coumarin (B35378) scaffold and the attached side chains. Key disconnections might include:

C-O bond formation to create the lactone ring of the coumarin core.

C-C bond formations to attach the various substituents to the coumarin ring.

Functional Group Interconversions (FGI) to simplify complex functional groups into more manageable precursors. deanfrancispress.com

The forward synthesis would then employ key reactions to assemble the molecule. For the coumarin core, common methods include the Pechmann condensation, Perkin reaction, or Knoevenagel condensation. The choice of reaction would depend on the desired substitution pattern on the aromatic ring. Subsequent steps would involve the introduction and manipulation of the specific side chains characteristic of this compound, likely involving stereocontrolled reactions to establish the correct stereochemistry.

Given the chiral centers present in this compound, controlling the stereochemistry is a critical aspect of its synthesis. Stereoselective synthesis refers to a reaction that preferentially results in one stereoisomer over another. chemistrydocs.comegrassbcollege.ac.in When the synthesis is designed to produce a single enantiomer, it is termed asymmetric synthesis. cutm.ac.inslideshare.net

Several strategies can be employed to achieve stereoselectivity:

Substrate-controlled synthesis: Utilizing a chiral starting material from the "chiral pool" can direct the stereochemical outcome of subsequent reactions. researchgate.net

Auxiliary-controlled synthesis: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereoselective formation of a new chiral center. wikipedia.org After the desired transformation, the auxiliary is removed. Evans oxazolidinones and Oppolzer's camphorsultam are classic examples of chiral auxiliaries used in various natural product syntheses. wikipedia.org

Reagent-controlled synthesis: This involves the use of a chiral reagent to effect a stereoselective transformation on a prochiral substrate.

Catalyst-controlled synthesis: A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This is often the most efficient and economical approach. cutm.ac.in Biocatalysis, using enzymes, is a powerful tool in this regard, often providing high enantioselectivity under mild reaction conditions. unipd.it

Retrosynthetic Analysis and Key Reaction Pathways in this compound Synthesis

Semi-synthetic Transformations and Derivatization of this compound

Semi-synthesis involves the chemical modification of a natural product that has been isolated from a natural source. nih.gov This approach is often more practical than total synthesis when the natural product is readily available. Derivatization can be used to explore structure-activity relationships (SAR) by systematically modifying different parts of the molecule. nih.gov

For this compound, potential semi-synthetic modifications could include:

Esterification or etherification of hydroxyl groups.

Oxidation or reduction of existing functional groups.

Modification of the coumarin lactone ring , although this might significantly alter its core properties.

These modifications can lead to derivatives with altered solubility, stability, and biological activity. For example, the derivatization of other natural products has led to compounds with enhanced properties. nih.govmdpi.com

Rational Design and Synthesis of this compound Analogues and Hybrid Compounds

The rational design of analogues and hybrid compounds is a modern strategy in drug discovery. rsc.org This involves combining the structural motifs of this compound with other pharmacophores to create new molecules with potentially synergistic or novel activities. chemrxiv.org

Analogues are molecules that are structurally similar to the parent compound. Their synthesis would follow similar pathways to the total synthesis of this compound, but with variations in the building blocks used.

Hybrid compounds are created by covalently linking two or more different pharmacophores. mdpi.com For instance, a this compound moiety could be linked to another class of natural product or a synthetic molecule known for a particular biological activity. The Horner-Wadsworth-Emmons (HWE) reaction and "click chemistry" are powerful tools for creating such hybrids. rsc.orgnih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms of Clausenacoumarine

In Vitro Bioactivity Profiling and Mechanistic Exploration of Clausenacoumarine

In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. Research on extracts from Clausena lansium and its isolated constituents has revealed a range of bioactivities, although specific data for this compound across all areas are not extensively detailed in currently available literature.

Antioxidant Mechanisms and Reactive Species Scavenging Properties of this compound in Cellular Systems

While direct studies quantifying the reactive species scavenging properties of isolated this compound are not prominent in the reviewed literature, extensive research on its source plant, Clausena lansium, provides significant context. Extracts from the leaves and peels of C. lansium demonstrate potent antioxidant activities. clemson.edujapsonline.com

Phenolic and flavonoid compounds are major contributors to the antioxidant capacity of the plant extracts. nih.govjapsonline.com Studies on wampee peel fractions have shown a strong correlation between total phenolic content and antioxidant activity, including DPPH radical scavenging, superoxide (B77818) anion scavenging, and reducing power. clemson.eduresearchgate.net One study found the ethyl acetate (B1210297) fraction of the peel to have higher antioxidant activity than the synthetic antioxidant BHT. clemson.edu

Anti-inflammatory Pathways and Cellular Signaling Modulated by this compound

The anti-inflammatory potential of compounds from Clausena lansium has been noted, with various constituents showing activity. nih.gov For instance, other compounds isolated from the plant, such as Lansiumamide B and SB-204900, have been found to inhibit the release of histamine (B1213489) and TNF-α from rat basophilic leukemia cells (RBL-2H3). thegoodscentscompany.com The stem bark of the plant is used in traditional medicine for gastro-intestinal inflammation, and extracts have demonstrated anti-inflammatory properties in experimental models. researchgate.net

While direct in vitro studies detailing the specific anti-inflammatory pathways modulated by this compound are limited, its reported in vivo effect of antagonizing adrenaline-induced hyperglycemia suggests a potential interaction with adrenergic signaling pathways, which can play a role in modulating inflammation. scribd.comresearchgate.net The molecular mechanism, such as potential inhibition of key inflammatory mediators like cyclooxygenases (COX) or cytokines (e.g., IL-6, TNF-α), has not been specifically elucidated for this compound. researchgate.net

Antimicrobial Efficacy and Mechanisms of Action of this compound against Pathogenic Microorganisms

Investigations into the antimicrobial properties of compounds from Clausena lansium have identified activity in certain fractions and isolated compounds, though specific data on this compound is not available. For example, Claulansine J, a carbazole (B46965) alkaloid from the peels, exhibited moderate antibacterial activity against Staphylococcus aureus. nih.gov Another coumarin (B35378) isolated from the fruit was found to be active against S. aureus and S. dysenteriae. nih.gov Additionally, Lansiumamide B has been shown to be effective against the plant pathogen Ralstonia solanacearum. thegoodscentscompany.com

Studies on the crude extracts of C. lansium stem bark have shown anti-trichomonal activity against Trichomonas gallinae. najah.edu However, the compounds identified as majorly responsible for this activity were imperatorin (B1671801) and 3-formylcarbazole, not this compound. najah.edu There is currently no available research detailing the antimicrobial efficacy or the mechanism of action of pure this compound against specific pathogenic microorganisms.

Antiproliferative Effects and Cell Cycle Modulation by this compound in Cancer Cell Lines

The antiproliferative potential of extracts and various coumarins from Clausena lansium has been evaluated against several cancer cell lines. Extracts from the peel have demonstrated strong anticancer activities against human gastric carcinoma (SGC-7901), human hepatocellular liver carcinoma (HepG-2), and human lung adenocarcinoma (A-549) cell lines. clemson.edu

However, studies on coumarins isolated from the twigs of C. lansium reported only weak cytotoxic activity against oral cavity (KB), breast (MCF7), and small cell lung cancer (NCI-H187) cell lines. scielo.brscielo.br Notably, this compound was not among the compounds tested in these specific studies. While some reports allude to antitumor properties for this compound, specific data on its antiproliferative effects, IC50 values against different cancer cell lines, or its mechanisms of modulating the cell cycle are not detailed in the available literature. najah.edu

Table 1: Cytotoxicity of Known Coumarins from Clausena lansium Twigs (Note: this compound was not evaluated in this study)

| Compound | KB (IC50, µM) | MCF7 (IC50, µM) | NCI-H187 (IC50, µM) |

|---|---|---|---|

| Imperatorin | 48.26 | 96.51 | >100 |

| Prangenin | >100 | >100 | >100 |

| Prangenin hydrate | >100 | Inactive | >100 |

| Clausenalansimin A | 66.86 | 95.51 | 95.51 |

| Anisocoumarin B | 92.83 | Inactive | >100 |

Source: Adapted from Maneerat et al., 2010. scielo.brscielo.br

Enzyme Modulation, Receptor Binding, and Molecular Target Identification Studies of this compound

The most significant in vivo effect reported for this compound is its hypoglycemic activity, which strongly suggests interaction with molecular targets involved in glucose metabolism. scribd.comresearchgate.net While direct enzyme inhibition or receptor binding assays on the pure compound are not widely published, its ability to antagonize adrenaline-induced hyperglycemia points toward a mechanism involving the modulation of the adrenergic pathway. scribd.comusd.ac.id

Other coumarins isolated from C. lansium have shown specific enzyme inhibitory activity. For example, two monoterpenoid coumarins, clauslactone V and clauslactone W, were identified as α-glucosidase inhibitors, an enzyme crucial for carbohydrate digestion. thieme-connect.com This suggests that enzyme modulation is a plausible mechanism for the bioactivity of coumarins from this plant. Molecular docking studies on other compounds from C. lansium have explored their potential to inhibit enzymes like cyclooxygenase (COX), but this compound was not included in these specific analyses. researchgate.net Further research is required to identify the precise molecular targets of this compound that are responsible for its observed biological effects.

In Vivo Experimental Model Studies (Non-Human, Non-Clinical) Investigating this compound Bioactivity

The primary in vivo research on this compound has focused on its antidiabetic properties in mouse models. scribd.comresearchgate.net A key study from 1989 demonstrated that this compound, isolated from the leaves of C. lansium, significantly lowered blood glucose levels in both normal and alloxan-induced diabetic mice. scribd.comthegoodscentscompany.comusd.ac.id

Furthermore, the compound was shown to antagonize the hyperglycemic effect of adrenaline in normal mice, indicating a mechanism of action distinct from simply increasing insulin (B600854) sensitivity. scribd.comresearchgate.net No effect on blood lactic acid was observed during these studies. scribd.comresearchgate.net These findings suggest a potential role in regulating glucose homeostasis. Additionally, broader pharmacological reports suggest that this compound may possess anti-lipid peroxidation, cerebral protective, and hepatoprotective activities, though the primary experimental data for these claims are not as widely detailed as its hypoglycemic effects. japsonline.comnajah.edu

Table 2: Summary of In Vivo Bioactivity of this compound

| Activity | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Hypoglycemic Effect | Normal Mice | Lowered blood glucose levels. | scribd.comresearchgate.net |

| Hypoglycemic Effect | Alloxan-induced Diabetic Mice | Effectively lowered elevated blood glucose. | scribd.comresearchgate.net |

| Adrenaline Antagonism | Normal Mice | Antagonized the elevation of blood glucose caused by adrenaline injection. | scribd.comusd.ac.id |

Assessment of this compound in Preclinical Animal Models of Physiological Perturbations

This compound has been evaluated in preclinical animal models to determine its potential therapeutic effects in states of physiological disruption. Research has primarily focused on its hypoglycemic properties using models of diabetes. Studies show that this compound can lower blood glucose levels in both normal mice and in alloxan-induced diabetic mice, demonstrating its potential as an anti-hyperglycemic agent. researchgate.net The alloxan-induced diabetic model is a standard method for inducing a state of insulin-dependent diabetes mellitus, characterized by hyperglycemia resulting from the destruction of pancreatic β-cells.

While direct studies on this compound in other disease models are limited, research on extracts from Clausena lansium (wampee), the natural source of the compound, provides additional context. researchgate.net For instance, wampee peel extract, which contains a variety of bioactive compounds including coumarins, has been investigated in a rat model of chronic restraint stress (CRS). bibliomed.org This model is used to study the effects of chronic stress on cognitive function and oxidative balance. In these studies, the extract demonstrated an ability to attenuate memory deficits and reduce oxidative stress, suggesting neuroprotective potential. bibliomed.org The cognitive-enhancing effects observed in the CRS model point to the broader therapeutic possibilities for the constituents of Clausena lansium, including this compound. bibliomed.org

Table 1: Preclinical Animal Models Used in the Investigation of this compound and Related Extracts

| Model | Physiological Perturbation | Investigated Compound/Extract | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Normal Mice | Baseline physiological state | This compound | Lowering of blood glucose | researchgate.net |

| Alloxan-Induced Diabetic Mice | Chemically-induced hyperglycemia | This compound | Lowering of blood glucose | researchgate.net |

| Chronic Restraint Stress (CRS) Rats | Stress-induced cognitive dysfunction and oxidative stress | Clausena lansium (Wampee) Peel Extract | Attenuation of memory distortion; reduction of oxidative stress | bibliomed.org |

Pharmacodynamic Evaluation and Biomarker Responses to this compound in Experimental Systems

The pharmacodynamic evaluation of this compound and related compounds focuses on understanding their effects on the body and the mechanisms through which these effects are produced. The primary reported pharmacodynamic action of this compound is its hypoglycemic effect. researchgate.net While the precise mechanism is not fully elucidated in the available literature, other compounds isolated from Clausena lansium, such as imperatorin and chalepin, have been shown to mediate their antidiabetic action by stimulating insulin release. researchgate.net

Biomarkers are crucial for assessing the physiological response to a compound. In studies involving extracts of Clausena lansium, several biomarkers related to oxidative stress and neurological function have been measured. For example, in rats subjected to chronic restraint stress, administration of wampee peel extract led to a decrease in lipid peroxidation in the brain. bibliomed.org Lipid peroxidation is a key biomarker of oxidative damage. Furthermore, the extract was found to inhibit acetylcholinesterase (AChE) activity. bibliomed.org AChE is an important enzyme in the nervous system that breaks down the neurotransmitter acetylcholine; its inhibition is a therapeutic strategy for cognitive disorders.

Table 2: Biomarker Responses to this compound-Containing Extracts in Experimental Systems

| Experimental System | Compound/Extract | Biomarker | Response | Reference(s) |

|---|---|---|---|---|

| Chronic Restraint Stress (CRS) Rats | Clausena lansium (Wampee) Peel Extract | Lipid Peroxidation | Decreased | bibliomed.org |

| Chronic Restraint Stress (CRS) Rats | Clausena lansium (Wampee) Peel Extract | Acetylcholinesterase (AChE) Activity | Inhibited | bibliomed.org |

| Chronic Restraint Stress (CRS) Rats | Clausena lansium (Wampee) Peel Extract | Scavenging Enzyme Activities | Increased | bibliomed.org |

Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. ashp.org An SAR analysis identifies the key functional groups and structural features responsible for a compound's pharmacological effects, guiding the design of new, more potent, and selective analogs. ijpsr.com For this compound, an SAR investigation would involve analyzing its core coumarin skeleton, the fused furan (B31954) ring, and the specific side chain to determine their respective contributions to its bioactivity.

Impact of Structural Modifications on this compound Bioactivity and Potency

Direct studies detailing the synthesis and biological testing of a wide array of this compound derivatives are not extensively documented in the reviewed literature. However, broad SAR principles from the wider class of coumarin compounds can be applied to infer the likely impact of structural modifications. The bioactivity of coumarins is highly dependent on the type and position of substituents on the benzopyrone ring system. chemmethod.comresearchgate.net

The core of this compound is a furanocoumarin, a class known for a range of biological activities. Key structural components include:

The Coumarin (Benzopyrone) Nucleus: This scaffold is essential for the baseline activity. Modifications to this ring system can drastically alter biological effects. For example, the introduction of hydroxyl groups can enhance antioxidant activity, while other substitutions can modulate anti-inflammatory or anticancer properties. nih.gov

The Fused Furan Ring: The fusion of a furan ring to the coumarin core creates a psoralen-type structure, which is often associated with specific biological activities. The position of this fusion is critical.

The Side Chain at Position 9: this compound possesses a complex ether-linked side chain: [(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]. The length, flexibility, and functional groups within this chain are expected to be major determinants of potency and target specificity. Modifications such as altering the chain length, introducing different functional groups, or changing the stereochemistry of the double bond would likely have a significant impact on bioactivity.

General SAR studies on other coumarin derivatives have shown that introducing moieties like benzamide (B126) can confer significant anticancer activity, indicating that the addition of specific functional groups can introduce new pharmacological properties. mdpi.com

Table 3: Inferred Impact of General Structural Modifications on Coumarin Bioactivity

| Structural Modification on Coumarin Scaffold | Potential Impact on Bioactivity | General Reference(s) |

|---|---|---|

| Introduction/Modification of Substituents on Benzene (B151609) Ring | Alters potency and selectivity; can enhance antioxidant or anti-inflammatory effects. | chemmethod.comresearchgate.netnih.gov |

| Addition of a Carboxamide Group | May introduce or enhance anticancer activity. | mdpi.com |

| Alteration of Side Chain Length/Flexibility | Can affect binding affinity to biological targets. | ashp.org |

| Modification of the Lactone Ring | Generally leads to loss of activity, as the lactone is often a key pharmacophoric feature. | ashp.org |

Elucidation of Pharmacophores and Key Structural Features for this compound-like Bioactivity

A pharmacophore is an abstract description of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. wikipedia.org Identifying the pharmacophore of this compound helps in understanding its mechanism of action and in designing new molecules with similar or improved activity. nih.gov

Based on its structure, the key pharmacophoric features of this compound can be elucidated as follows:

Hydrogen Bond Acceptor: The lactone carbonyl group in the pyrone ring is a prominent hydrogen bond acceptor, a common feature in many bioactive molecules that interact with protein targets.

Hydrophobic/Aromatic Regions: The fused benzene and furan rings provide planar, aromatic, and hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with receptor sites.

Hydrogen Bond Acceptor (Ether Linkage): The oxygen atom in the ether linkage of the side chain acts as another hydrogen bond acceptor, contributing to the molecule's binding profile.

Additional Structural Features: The butenolide moiety (4-methyl-5-oxo-2H-furan-2-yl) at the terminus of the side chain presents additional points for interaction, including another hydrogen bond acceptor (carbonyl group) and a potential Michael acceptor, which could allow for covalent interactions with biological targets.

The spatial arrangement of these features—the hydrophobic core and the strategically placed hydrogen bond acceptors—constitutes the pharmacophore responsible for its observed biological activities, such as its hypoglycemic effect. The development of a detailed 3D pharmacophore model would be a crucial step in searching for novel compounds with similar bioactivity or for optimizing the structure of this compound itself. nih.gov

Advanced Analytical and Quantitation Methodologies for Clausenacoumarine

High-Performance Chromatographic Techniques for Clausenacoumarine Analysis (e.g., HPLC, GC, UPLC)

High-performance chromatographic techniques are fundamental for the separation and analysis of this compound from complex plant extracts. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) offer distinct advantages for the analysis of coumarin (B35378) derivatives.

While specific validated HPLC methods exclusively for this compound are not extensively documented in publicly available literature, methodologies developed for the simultaneous analysis of multiple coumarins and other constituents from Clausena species provide a strong framework. A notable example is a gradient HPLC method developed for the analysis of nine compounds in Clausena harmandiana, a known source of coumarins. nih.govnih.gov This method demonstrates the successful separation of coumarins like nordentatin (B92008) and dentatin (B1194878), which share structural similarities with this compound. The method employs a reversed-phase column with a gradient elution, a common approach for separating compounds with varying polarities. nih.govnih.gov

Table 1: Example of a Gradient HPLC Method for the Analysis of Coumarins in Clausena harmandiana

| Parameter | Details |

| Stationary Phase | Hypersil ODS column (4.0 × 250 mm, 5 μm) |

| Mobile Phase | Gradient elution with 3% tetrahydrofuran (B95107) in acetonitrile (B52724) and 0.05% phosphoric acid in water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Validation | The method was validated for linearity (r² ≥ 0.999), limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. nih.govnih.govresearchgate.net |

This table is illustrative of a method used for coumarins from the Clausena genus and is based on published research. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC utilizing smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity. UPLC has been employed in the analysis of chemical constituents in Clausena lansium, another source of this compound. researchgate.net The enhanced separation power of UPLC is particularly advantageous for resolving isomeric compounds and trace components within intricate botanical matrices. scirp.orgnih.gov

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While many coumarins can be analyzed by GC, it may require derivatization for less volatile compounds to increase their volatility and thermal stability. shimadzu.com GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high-resolution separation and quantification. researchgate.netajol.info The analysis of essential oils from Clausena species, for instance, often utilizes GC-MS to identify volatile components, which could include certain coumarin derivatives. researchgate.net

Advanced Spectrometric Methods for Precise this compound Quantitation (e.g., LC-MS/MS, GC-MS)

For highly sensitive and selective quantification of this compound, especially at low concentrations in complex biological and botanical matrices, advanced spectrometric methods are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that combine the separation capabilities of chromatography with the specific detection and structural elucidation power of mass spectrometry.

LC-MS/MS has emerged as the gold standard for the quantitative analysis of phytochemicals in complex mixtures. nih.govresearchgate.net A targeted LC-MS/MS method was developed for the screening of 39 coumarin and furanocoumarin standards in plant extracts and essential oils. mdpi.com This approach, utilizing a hybrid QqQ/linear ion trap spectrometer with an atmospheric pressure chemical ionization (APCI) source, demonstrates the potential for developing a highly specific and sensitive assay for this compound. mdpi.com The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS allows for the selective detection and quantification of a target analyte by monitoring a specific precursor-to-product ion transition, thereby minimizing matrix interference. dergipark.org.trresearchgate.net

Table 2: Key Aspects of LC-MS/MS for Coumarin Analysis

| Feature | Description |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for coumarins. mdpi.com |

| Mass Analyzer | Triple quadrupole (QqQ) or hybrid ion trap systems are frequently employed for quantitative analysis. mdpi.comthermofisher.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. dergipark.org.trresearchgate.net |

| Advantages | High specificity, low detection limits, and the ability to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern. mdpi.comnih.gov |

This table summarizes the general principles of LC-MS/MS as applied to coumarin analysis, based on existing literature.

GC-MS is another powerful technique for the identification and quantification of volatile and semi-volatile compounds in plant extracts. nih.gov GC-MS has been successfully used to identify major phytochemical components in the roots of Clausena indica, including coumarins like dentatin and nordentatin. mdpi.com For the analysis of this compound by GC-MS, derivatization might be necessary to enhance its volatility. The resulting mass spectrum provides a unique fingerprint of the compound, which can be compared against spectral libraries for identification. ajol.infonih.gov

Development of Specialized Detection Techniques for this compound in Complex Biological and Botanical Matrices

The detection of this compound in complex matrices such as plant tissues, blood, or urine presents significant analytical challenges due to the presence of numerous interfering compounds. chromatographyonline.comeurachem.org The development of specialized detection techniques is crucial to enhance sensitivity, selectivity, and accuracy.

One approach involves the use of advanced sample preparation techniques to remove interfering substances and enrich the concentration of the target analyte before instrumental analysis. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed for this purpose.

In terms of instrumental detection, the coupling of high-resolution mass spectrometry (HRMS) with liquid chromatography offers significant advantages. HRMS provides highly accurate mass measurements, which can help in the identification of unknown compounds and differentiate between molecules with very similar masses. nih.gov

Furthermore, the development of novel stationary phases for chromatography can improve the separation of this compound from co-eluting matrix components. The use of multi-dimensional chromatography, where fractions from one chromatographic separation are subjected to a second, different separation, can also significantly enhance the resolution of complex mixtures. chromatographytoday.com

For in-situ detection and imaging of this compound within plant tissues, techniques like Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) imaging could be explored. This would provide valuable information on the spatial distribution of the compound within the plant.

The development of specific and highly sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), could also represent a specialized detection technique for the high-throughput screening of this compound in a large number of samples, although this would require the production of specific antibodies against the compound.

Ecological and Phytochemical Significance of Clausenacoumarine

Role of Clausenacoumarine in Plant Defense Mechanisms and Inter-Species Interactions

Plants, as sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against a multitude of threats, including herbivores, pathogens, and competing flora. longdom.org Secondary metabolites, such as coumarins, are central to this defense system, often acting as toxins, deterrents, or antimicrobial agents. longdom.org While direct studies on the specific defensive roles of this compound are limited, its chemical nature and the documented bioactivities of extracts from plants that produce it, such as Clausena lansium, provide strong inferential evidence of its function in plant defense.

Extracts from various parts of Clausena species, known to be rich in coumarins and alkaloids, exhibit significant antifungal, antimicrobial, and insecticidal properties. semanticscholar.orgresearchgate.netresearchgate.net For example, the essential oil from Clausena lansium seeds has demonstrated potent antifungal activity against Candida albicans, with its mechanism affecting multi-organism processes and interspecies interactions. nih.govstring-db.org Furthermore, traditional use of C. lansium leaves as a shampoo for treating fungal infections points to the presence of effective fungicidal compounds. semanticscholar.org The plant has also been noted for its resistance to the Asian citrus psyllid (Diaphorina citri), a major agricultural pest. frontiersin.org Given that this compound is a key constituent isolated from C. lansium leaves, it is plausible that it contributes to this protective chemical shield. comparewords.comresearchgate.net

The production of such bioactive compounds mediates the plant's interactions with other species. For herbivores and pathogens, these compounds act as a deterrent, reducing predation and infection, which is a critical survival advantage. longdom.orgresearchgate.net The presence of a compound like Lansamide I in C. lansium, which exhibits neurotoxic effects in zebrafish, underscores the plant's capacity to produce potent chemical defenses. nih.gov These chemical traits are crucial in shaping the ecological niche of the plant, influencing which organisms can successfully feed on it or form symbiotic or pathogenic relationships. string-db.orgresearchgate.net

Chemodiversity and Distribution Patterns of this compound within Clausena Species

The genus Clausena, belonging to the Rutaceae family, is renowned for its rich and diverse phytochemical profile, particularly its preponderance of coumarins and carbazole (B46965) alkaloids. mdpi.comtandfonline.comunivie.ac.at This chemical diversity is not uniform across the genus; different species, and even different parts of the same plant, synthesize unique combinations of these compounds. mdpi.comresearchgate.net this compound has been specifically isolated from the leaves of Clausena lansium (commonly known as wampee) and is also reported in Clausena harmandiana. comparewords.com

The genus Clausena is widely distributed across subtropical and tropical regions of Africa and Asia, from India to China and Southeast Asia. researchgate.netidtools.org Clausena lansium itself is a strongly scented evergreen tree native to South China. mdpi.comfrontiersin.org The production of coumarins is a characteristic feature of the genus, making them important chemical markers for taxonomic studies. researchgate.net The diversity of coumarin (B35378) structures within Clausena is vast, including simple coumarins, furanocoumarins, and pyranocoumarins, often with prenylated or geranylated side chains. tandfonline.comresearchgate.net This structural variation is a hallmark of the genus's chemodiversity.

The following table illustrates the distribution of this compound and other selected coumarins within various Clausena species, showcasing the chemical diversity of the genus.

| Compound Name | Clausena Species | Plant Part | Reference(s) |

| This compound | Clausena lansium, Clausena harmandiana | Leaves | comparewords.com |

| Imperatorin (B1671801) | Clausena lansium, Clausena excavata | Leaves, Stem Bark | semanticscholar.orgresearchgate.net |

| Heraclenol | Clausena lansium | Leaves | semanticscholar.org |

| Clausenarin | Clausena excavata | Stem Bark | mdpi.com |

| Nordentatin (B92008) | Clausena excavata | Not Specified | acs.org |

| Gravelliferone A | Clausena lenis | Root Bark | researchgate.net |

| Hekumarone | Clausena anisum-olens | Leaves, Twigs | researchgate.net |

| Anisucumarin A & B | Clausena anisum-olens | Leaves, Twigs | acs.org |

| Clauslactone V & W | Clausena lansium | Peels | researchgate.net |

Ecological and Evolutionary Implications of this compound Production

The synthesis of a complex array of secondary metabolites like this compound is not an accidental trait but rather the product of long-term evolutionary pressures. The production of such compounds carries a metabolic cost, implying that their presence must confer a significant selective advantage to the plant. nih.gov

From an ecological standpoint, the primary advantage is enhanced defense. By producing coumarins that are toxic or deterrent to herbivores and pathogens, Clausena species can better survive and reproduce in environments where these pressures are high. longdom.orgresearchgate.net This chemical defense reduces the loss of photosynthetic tissues and reproductive structures, directly impacting the plant's fitness. The specific blend of compounds, or chemodiversity, within a plant like C. lansium can provide a broader spectrum of defense against a wider variety of antagonists than a single compound might. mdpi.com

From an evolutionary perspective, the ability to synthesize coumarins is a key trait in the Rutaceae family. The divergence of the Clausena and Citrus genera is estimated to have occurred around 22 million years ago, and the persistence of complex chemical pathways in both lineages suggests a deep evolutionary history of chemical defense. nih.gov The development of novel chemical structures, like the specific configuration of this compound, is a result of the ongoing co-evolutionary arms race between plants and their enemies. nih.gov As herbivores or pathogens evolve resistance to one compound, there is selective pressure on the plant to produce new, more effective chemical defenses. nih.gov

Furthermore, the parallel evolution of coumarin biosynthesis in distantly related plant families, such as Rutaceae and Apiaceae, indicates that this class of compounds represents a highly successful evolutionary solution to common ecological challenges. comparewords.com The intricate processes of gene evolution and environmental adaptation have shaped the chemical diversity seen in plants today, with compounds like this compound representing a specific, successful outcome of these complex interactions. frontiersin.org

Future Perspectives and Emerging Research Avenues for Clausenacoumarine

Development of Novel Synthetic Routes and Chemoenzymatic Strategies for Clausenacoumarine and Analogues

Currently, the reliance on extraction from natural sources limits the large-scale production of this compound. The development of efficient and scalable synthetic routes is therefore a critical area of future research. lsu.eduiiserpune.ac.in Novel synthetic strategies could provide a consistent and cost-effective supply of the compound for extensive preclinical and clinical studies. These approaches often involve the discovery of new reactions and chemical transformations to construct complex molecular architectures. lsu.edu

Furthermore, the exploration of chemoenzymatic strategies presents a promising avenue. nih.govnih.gov This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. nih.gov By leveraging enzymes, researchers can achieve high regio- and stereoselectivity, which is often challenging with purely chemical methods. rsc.org The development of chemoenzymatic routes could not only facilitate the synthesis of this compound itself but also enable the creation of a diverse library of analogues with potentially enhanced or novel biological activities. nih.govresearchgate.net These strategies often involve the use of glycosyltransferases and other enzymes to modify a synthetic precursor, allowing for the generation of complex structures. nih.gov

In-depth Mechanistic Studies of this compound Bioactivities Using Systems Biology and Omics Approaches

While preliminary studies have highlighted the bioactivities of this compound, a comprehensive understanding of its mechanisms of action at the molecular level is still largely unknown. scribd.com Future research will undoubtedly focus on in-depth mechanistic studies to elucidate how this compound exerts its effects. Systems biology, which takes a holistic view of biological systems, will be instrumental in this endeavor. frontiersin.orgwiley.com

The application of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—will allow for a comprehensive analysis of the global changes induced by this compound in cells and organisms. frontiersin.orgfrontiersin.orgnih.gov These high-throughput techniques generate vast datasets that, when integrated and analyzed using computational tools, can reveal the signaling pathways, molecular targets, and cellular processes modulated by the compound. nih.govinstitut-curie.org For instance, transcriptomic analysis can identify genes whose expression is altered by this compound, while proteomics can pinpoint changes in protein levels and post-translational modifications. This multi-omics approach will be crucial for understanding the complex biological responses to this compound and for identifying potential biomarkers of its activity. frontiersin.orgfrontiersin.org

Biotechnological Production Strategies for this compound and its Derivatives

To overcome the limitations of chemical synthesis and natural extraction, biotechnological production methods offer a sustainable and scalable alternative. mdpi.comresearchgate.netscielo.br This involves harnessing the biosynthetic capabilities of microorganisms, such as bacteria and fungi, to produce this compound and its derivatives. mdpi.comnih.gov The process typically involves identifying the genes responsible for the biosynthesis of the compound in its natural plant source and then transferring them into a suitable microbial host.

This metabolic engineering approach allows for the optimization of production through fermentation, a well-established industrial process. researchgate.netscielo.br The use of agro-industrial residues as inexpensive growth media for these microorganisms could further enhance the economic viability of this strategy. mdpi.comresearchgate.net The production of specific, functional ingredients through precision cultivation is a growing area of biotechnology. researchgate.net Furthermore, advancements in synthetic biology could enable the creation of novel biosynthetic pathways, leading to the production of this compound derivatives with improved properties.

Advanced Computational Chemistry and Molecular Modeling Applications in this compound Research (e.g., Molecular Dynamics, AI-driven Drug Discovery)

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new drugs. kallipos.grijrar.orghitgen.com In the context of this compound research, these methods can provide valuable insights into its structure-activity relationships. Molecular dynamics simulations, for example, can be used to study the interactions of this compound with its biological targets at an atomic level, helping to elucidate its mechanism of action. ijrar.org

Exploration of Unconventional Natural Sources and Endophytic Production of this compound

While Clausena lansium is a known source of this compound, future research could explore other, less conventional natural sources. clemson.eduresearchgate.net This could involve screening a wider range of plant species within the Clausena genus and other related genera for the presence of this and other bioactive coumarins.

A particularly exciting avenue of research is the investigation of endophytic microorganisms as producers of this compound. nih.govpromusa.orgfrontiersin.org Endophytes are fungi or bacteria that live within plant tissues without causing disease. nih.govpromusa.org It is known that some endophytes can produce the same or similar secondary metabolites as their host plants. nih.govfrontiersin.orgresearchgate.net Isolating and cultivating endophytic fungi from Clausena lansium could provide a novel and sustainable source of this compound. nih.govmdpi.com Co-culturing different endophytic fungi can also stimulate the production of new or increased yields of bioactive compounds. mdpi.com This approach avoids the need for large-scale harvesting of the host plant and offers the potential for controlled and optimized production through fermentation. mdpi.com

Q & A

Q. How can this compound research integrate with environmental chemistry or climate change studies?

- Methodological Answer :

- Ecotoxicity screening : Use Daphnia magna or algal models to assess environmental impact.

- Carbon cycle modeling : Quantify this compound’s biodegradation rates via LC-MS/MS in soil/water systems.

- Policy alignment : Align data reporting with IPCC frameworks for trace organic pollutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.